methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate
Overview
Description
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate typically involves the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines. Substitution reactions can lead to a variety of functionalized triazole derivatives.
Scientific Research Applications
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agriculture: It can be used as a building block for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: The compound can be utilized in the design of novel materials with specific properties, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes or receptors by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate
- Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-5-yl]acetate
Comparison: Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate is unique due to the position of the amino group on the triazole ring. This positional isomerism can lead to differences in reactivity, biological activity, and physical properties. For example, the 1,2,4-triazole derivatives may exhibit different binding affinities to biological targets compared to their 1,2,3-triazole counterparts. Additionally, the electronic and steric effects of the substituents can influence the overall behavior of the compound in various applications.
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRLJPUUOQAFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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